molecular formula C23H27N5O2 B2673784 N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1171005-16-5

N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

Cat. No.: B2673784
CAS No.: 1171005-16-5
M. Wt: 405.502
InChI Key: FFAZXXNLHDEEPC-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Attachment of the piperazine ring: The benzimidazole derivative can be reacted with a piperazine compound under basic conditions.

    Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs targeting various biological pathways.

    Pharmacology: Investigating its effects on different receptors and enzymes.

    Materials Science: Exploring its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide would involve its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(4-(benzyl)piperazin-1-yl)acetamide
  • N-(4-acetylphenyl)-2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)acetamide

Uniqueness

N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is unique due to the presence of both a benzimidazole and a piperazine ring, which can confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-17(29)18-7-9-19(10-8-18)24-23(30)16-28-13-11-27(12-14-28)15-22-25-20-5-3-4-6-21(20)26(22)2/h3-10H,11-16H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAZXXNLHDEEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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